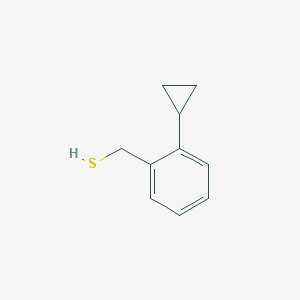

(2-Cyclopropylphenyl)methanethiol

Beschreibung

Overview of Aryl Thiol Chemistry: Foundations and Advancements

Aryl thiols, and their alkylated derivatives like aryl methanethiols, are analogs of phenols and benzyl (B1604629) alcohols, respectively. libretexts.org The thiol group (-SH) is known for its distinct chemical behavior. Thiols are generally more acidic than their alcohol counterparts and the corresponding thiolate anions are potent nucleophiles. wikipedia.org This reactivity makes them valuable intermediates in organic synthesis.

The chemistry of thiols is rich and varied:

Nucleophilic Reactions : Thiolates readily participate in nucleophilic substitution and addition reactions, such as the conjugate addition to α,β-unsaturated compounds (Michael addition). researchgate.net

Oxidation : Thiols can be oxidized to form disulfides (-S-S-), a reversible reaction that is crucial in biochemistry, particularly in protein folding where it forms cysteine bridges. libretexts.orgresearchgate.net Further oxidation can lead to sulfinic and sulfonic acids. wikipedia.org

"Click" Chemistry : The thiol-ene reaction, a "click" chemistry process, involves the radical-mediated addition of a thiol to an alkene, providing a highly efficient method for C-S bond formation. nih.gov

Aryl methanethiols serve as key building blocks in the synthesis of various pharmaceuticals and agrochemicals. taylorandfrancis.com Their utility stems from the ability to introduce a sulfur-containing linker, which can modulate a molecule's biological activity and physical properties.

The Cyclopropyl (B3062369) Motif in Organic Synthesis: Unique Structural and Electronic Attributes

The cyclopropyl group is more than just a simple cycloalkane; its strained three-membered ring imparts unique properties that are highly valued in organic synthesis and medicinal chemistry. marquette.edu

Key Attributes of the Cyclopropyl Group:

Electronic Properties : The C-C bonds of a cyclopropane (B1198618) ring have significant p-character, allowing it to engage in conjugation with adjacent π-systems, behaving somewhat like a double bond. stackexchange.com This electronic-donating capability can influence the reactivity of neighboring functional groups. stackexchange.comresearchgate.net

Structural Rigidity : As a rigid and compact linker, the cyclopropyl group can lock the conformation of a molecule, which is particularly useful in drug design to orient functional groups for optimal interaction with biological targets. marquette.edunih.govscientificupdate.com

Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com This property is often exploited to improve the metabolic stability of drug candidates. hyphadiscovery.com

The synthesis of cyclopropylarenes can be achieved through various methods, including the palladium-catalyzed cross-coupling of aryl halides with cyclopropyl Grignard reagents or cyclopropylboronic acids (Suzuki-Miyaura coupling). organic-chemistry.org

| Property | Cyclopropyl | Isopropyl | tert-Butyl |

|---|---|---|---|

| Hybridization (approx.) | sp²-like character in C-C bonds | sp³ | sp³ |

| C-C-C Bond Angle (°) | 60 | ~112 | ~112 |

| Electronic Effect | π-donating, can stabilize adjacent carbocations | σ-donating | σ-donating |

| Conformational Influence | Rigid, induces specific conformations nih.gov | Rotationally flexible | Bulky, sterically hindering |

Synergistic Research Interests in Cyclopropyl-Substituted Aryl Methanethiols

The combination of a cyclopropyl group and an aryl methanethiol (B179389) in a single molecule like (2-Cyclopropylphenyl)methanethiol suggests several areas of research interest. The ortho-positioning of the cyclopropyl group relative to the methanethiol substituent could lead to unique intramolecular interactions and reactivity.

Potential areas of investigation include:

Modulation of Reactivity : The electron-donating nature of the cyclopropyl group could influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Novel Ligand Design : Aryl thiols are used as ligands in coordination chemistry and catalysis. The presence of a cyclopropyl group could be used to fine-tune the steric and electronic properties of such ligands for specific catalytic applications.

Medicinal Chemistry Scaffolds : Given the frequent use of both motifs in drug discovery, this compound could serve as a valuable building block for new therapeutic agents. scientificupdate.comnih.gov The cyclopropyl group could enhance metabolic stability while the thiol provides a handle for further functionalization. hyphadiscovery.com

Contextualizing this compound within Contemporary Chemical Research

While specific studies on this compound are sparse, the synthesis of related structures is documented. For instance, methods for preparing 2-cyclopropylphenol (B47241) derivatives are known, which could potentially be adapted for the synthesis of the target thiol. google.com The synthesis of donor-acceptor cyclopropanes from 2-hydroxychalcones also highlights the accessibility of ortho-functionalized cyclopropylarenes. nih.gov

The interest in such molecules is driven by the broader trends in organic synthesis that focus on creating complex and functionally diverse molecules from readily available starting materials. The development of new synthetic methods, such as novel cross-coupling reactions and C-H functionalization techniques, continually expands the toolbox for creating molecules like this compound. organic-chemistry.org Its potential application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials for organic electronics places it firmly within the context of modern chemical research.

| Method | Description | Key Reagents |

|---|---|---|

| Reduction of Sulfonyl Chlorides | Reduction of an arylsulfonyl chloride to the corresponding thiol. | Zn/HCl, LiAlH₄ |

| Reaction with Thiourea (B124793) | An alkyl or benzyl halide reacts with thiourea, followed by hydrolysis. wikipedia.org | 1. Thiourea (SC(NH₂)₂) 2. NaOH |

| Newman-Kwart Rearrangement | Thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis. | 1. Heat 2. KOH |

| From Grignard Reagents | Reaction of an aryl Grignard reagent with elemental sulfur, followed by reduction. | 1. S₈ 2. H₃O⁺ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-cyclopropylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYNOEKHXCNSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Organic Reactions of 2 Cyclopropylphenyl Methanethiol

Thiol-Mediated Transformations and Functional Group Interconversions

The sulfanyl (B85325) (-SH) group is the primary center of reactivity in (2-Cyclopropylphenyl)methanethiol, participating in a wide array of transformations including oxidations, nucleophilic substitutions, and radical reactions.

Oxidation Chemistry of the Thiol Group: Formation of Sulfides, Disulfides, Sulfoxides, and Sulfones

The sulfur atom in the thiol group of this compound can exist in various oxidation states, allowing for its conversion into several important sulfur-containing functional groups. The oxidation of thiols is a fundamental transformation in organic chemistry. masterorganicchemistry.com

Mild oxidation of this compound, for instance with a gentle oxidant like iodine (I₂), leads to the formation of its corresponding disulfide, bis(2-cyclopropylbenzyl) disulfide. masterorganicchemistry.com This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms.

Further oxidation of the intermediate thioether (sulfide) can yield sulfoxides and, subsequently, sulfones. masterorganicchemistry.com The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) is a common objective, as sulfoxides are valuable intermediates in their own right, serving as chiral auxiliaries and finding use in various therapeutic agents. nih.gov This transformation can be achieved using reagents like hydrogen peroxide in acetic acid, which allows for high selectivity and avoids overoxidation to the sulfone. nih.gov

To achieve the complete oxidation to the sulfone, stronger oxidizing agents or different reaction conditions are required. organic-chemistry.org Reagents such as excess hydrogen peroxide, often in the presence of a metal catalyst like niobium carbide or simply with an organocatalyst, can effectively convert the sulfide to the corresponding sulfone. organic-chemistry.org The main challenge in these oxidation reactions is often controlling the process to stop at the desired oxidation level, particularly at the sulfoxide stage, as over-oxidation to the sulfone can readily occur. researchgate.net

| Starting Material | Product | Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| This compound | Bis(2-cyclopropylbenzyl) disulfide | Thiol to Disulfide | I₂, air, mild oxidants | masterorganicchemistry.com |

| (2-Cyclopropylbenzyl) sulfide derivative | (2-Cyclopropylbenzyl) sulfoxide derivative | Sulfide to Sulfoxide | H₂O₂, m-CPBA, NaIO₄ | nih.govorganic-chemistry.org |

| (2-Cyclopropylbenzyl) sulfide derivative | (2-Cyclopropylbenzyl) sulfone derivative | Sulfide to Sulfone | Excess H₂O₂, KMnO₄, Trifluoroacetophenone with H₂O₂ | masterorganicchemistry.comorganic-chemistry.org |

Nucleophilic Reactions of the Thiol Moiety

Thiols are moderately acidic, and upon deprotonation with a base, they form the corresponding thiolate anion. The thiolate derived from this compound is a potent nucleophile due to the high polarizability of the sulfur atom. masterorganicchemistry.com This enhanced nucleophilicity makes it highly effective in a variety of reactions.

One of the most common nucleophilic reactions is the conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael addition. nih.govbham.ac.uk The thiolate of this compound can add to activated double and triple bonds, a reaction that proceeds efficiently, often under basic catalysis or even in aqueous media where the thiolate ion is readily formed. nih.gov

Furthermore, the thiolate is an excellent nucleophile for S_N2 reactions, readily displacing leaving groups from primary and secondary alkyl halides to form thioethers. masterorganicchemistry.com The strong nucleophilic character of sulfur compounds is a cornerstone of their synthetic utility. msu.edu

Radical Reactions Involving the Sulfanyl Group

The sulfanyl group (-SH) can also participate in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage upon initiation by radical initiators or light to form a thiyl radical. This reactive intermediate can then engage in various transformations.

A prominent example is the thiol-ene reaction, where the thiyl radical adds across a carbon-carbon double or triple bond. bham.ac.ukacsgcipr.org This process can be initiated by radical initiators (like AIBN) or photochemically and provides an alternative to nucleophilic conjugate addition for forming C-S bonds. bham.ac.uk This reaction is highly efficient and demonstrates excellent functional group tolerance, making it a valuable tool in both organic synthesis and polymer chemistry. bham.ac.ukacsgcipr.org

Formation of Thioethers via Alkylation and Arylation

The formation of thioethers (also known as sulfides) is one of the most important applications of thiols. The most direct method for the alkylation of this compound is an adaptation of the Williamson ether synthesis. masterorganicchemistry.comgoogle.com This involves the deprotonation of the thiol with a suitable base (e.g., sodium hydride, NaH) to generate the highly nucleophilic thiolate anion, which then attacks an alkyl halide in an S_N2 reaction to furnish the corresponding thioether. masterorganicchemistry.com

Aryl thioethers can be formed through metal-catalyzed cross-coupling reactions or via nucleophilic aromatic substitution (S_NAr) if the aromatic ring bears strong electron-withdrawing groups. acsgcipr.org These methods allow for the connection of the sulfur atom to a wide variety of carbon-based electrophiles. acsgcipr.org

| Reactants | Product Type | Reaction Name | General Conditions | Reference |

|---|---|---|---|---|

| This compound + Alkyl Halide (e.g., R-Br) | Alkyl Thioether | Williamson Thioether Synthesis | 1. Base (e.g., NaH, NaOH) 2. Alkyl Halide | masterorganicchemistry.comgoogle.com |

| This compound + Activated Aryl Halide | Aryl Thioether | Nucleophilic Aromatic Substitution (SNAr) | Base, Polar Solvent | acsgcipr.org |

| This compound + Aryl Halide/Triflate | Aryl Thioether | Metal-Catalyzed Thiolation | Pd or Cu catalyst, Base | acsgcipr.org |

Reactivity Pertaining to the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring, characterized by significant ring strain, can undergo a variety of ring-opening reactions, effectively acting as a three-carbon synthon.

Ring-Opening Reactions of the Cyclopropane Motif

The reactivity of a cyclopropane ring is highly dependent on its substitution pattern. Cyclopropanes bearing both an electron-donating group (D) and an electron-accepting group (A) are particularly susceptible to ring-opening reactions. rsc.orgmdpi.com In this compound, the phenyl group acts as an electron donor to the cyclopropane ring. While it lacks a dedicated electron-accepting group on the three-membered ring itself, making it less activated than classic D-A cyclopropanes, ring-opening can still be induced under specific conditions.

Lewis acid catalysis can promote the ring-opening of cyclopropanes by nucleophiles. rsc.org For instance, reaction with a nucleophile in the presence of a catalyst like Cu(OTf)₂ could potentially lead to a 1,3-addition product.

More commonly, the ring-opening of less-activated cyclopropanes proceeds via radical pathways. nih.gov Oxidative radical ring-opening can be initiated by the addition of a radical to the aromatic ring or through other radical-generating methods. The resulting cyclopropyl-substituted radical can undergo rapid ring-opening to form a more stable alkyl radical, which can then be trapped or participate in further cyclization reactions. nih.gov These transformations highlight the synthetic potential of the cyclopropyl group as a latent linear chain.

| Reaction Type | Key Conditions/Initiators | Plausible Intermediate | Potential Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Ring-Opening | Lewis Acid (e.g., Cu(OTf)₂), Nucleophile | Carbocationic species | 1,3-Functionalized propane (B168953) chain | rsc.org |

| Radical-Initiated Ring-Opening | Radical initiator (e.g., AIBN), Oxidant (e.g., Na₂S₂O₈) | Ring-opened alkyl radical | Functionalized open-chain product | nih.gov |

Pericyclic and Cycloaddition Reactions Involving the Cyclopropyl System

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which imparts unique reactivity, making it a participant in various pericyclic and cycloaddition reactions. While concerted pericyclic reactions are governed by the principles of orbital symmetry, the high p-character of the C-C bonds in a cyclopropane ring allows it to behave similarly to a π-bond in certain cycloaddition reactions. researchgate.netmsu.eduscribd.com

In the context of this compound, the cyclopropyl ring can potentially engage in [3+2] cycloaddition reactions. These reactions typically occur with electron-deficient alkenes or alkynes and are often promoted by a Lewis acid or a transition metal catalyst. The reaction involves the formal cleavage of one of the C-C bonds of the cyclopropane ring and the formation of a new five-membered ring. The presence of the adjacent phenyl ring can influence the regioselectivity and stereoselectivity of such cycloadditions.

For instance, aryl cyclopropyl ketones are known to undergo photocatalytic [3+2] cycloadditions to form densely substituted cyclopentanes. nih.gov This proceeds via a ring-opened radical anion intermediate. While this compound does not possess a ketone, the principle of cyclopropane ring-opening to participate in cycloadditions is well-established. researchgate.net The specific conditions required to activate the cyclopropyl ring in this compound for such transformations would depend on the nature of the reaction partner and the catalyst employed.

Electrocyclic reactions, another class of pericyclic reactions, involve the concerted cyclization of a conjugated π-system. msu.eduyoutube.com The reverse, electrocyclic ring-opening, can occur with strained rings like cyclobutenes to form conjugated dienes. msu.edu While less common for simple cyclopropanes, derivatives can be designed to undergo such transformations, often driven by the relief of ring strain or the formation of a stable aromatic system. youtube.com

Aromatic Ring Functionalization and Derivatization

The phenyl ring in this compound is amenable to functionalization through various substitution reactions, allowing for the synthesis of a wide array of derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. wikipedia.org

In this compound, the two substituents, cyclopropyl and thiomethyl (-CH2SH), will direct incoming electrophiles.

Cyclopropyl Group: This group is generally considered to be an activating, ortho, para-director. Its ability to stabilize the cationic intermediate (arenium ion) through its sigma bonds (σ-conjugation) facilitates substitution at the positions ortho and para to it.

Given that the two groups are ortho to each other, their directing effects will either reinforce or compete. The positions ortho and para to the cyclopropyl group are positions 3 and 5, and position 6 (which is also ortho to the thiomethyl group). The positions ortho and para to the thiomethyl group are position 3 and position 5. Thus, positions 3 and 5 are activated by both groups, making them the most likely sites for electrophilic attack. Position 6 is also activated. The specific distribution of products would depend on steric hindrance and the nature of the electrophile.

Common EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2). youtube.comlibretexts.org

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to introduce a halogen. masterorganicchemistry.com

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid to introduce an acyl group. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. youtube.comlibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org

To utilize this chemistry for this compound, a halogen would first need to be introduced onto the phenyl ring, for example, via electrophilic aromatic substitution as described above. The resulting aryl halide could then be used in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or boronic ester to form a biaryl compound or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov This is a widely used method for constructing C-C bonds due to the mild reaction conditions and the commercial availability of a vast number of boronic acids.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to produce an aryl-substituted alkyne.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations and would need to be optimized for the specific substrate. nih.gov

Comprehensive Derivatization Strategies for this compound

The presence of both a thiol group and a cyclopropyl ring allows for a multitude of derivatization strategies, targeting either functional group or both.

The thiol group (-SH) is a versatile functional group that can undergo a variety of transformations. wikipedia.org

Oxidation: Thiols can be oxidized to various sulfur-containing functional groups. Mild oxidation, for example with iodine or air, typically yields the corresponding disulfide. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can oxidize the thiol to a sulfonic acid (-SO3H). The intermediate sulfinic acid (-SO2H) can also be isolated under controlled conditions. The oxidation of thiols to sulfonyl chlorides (-SO2Cl) can also be achieved, which are themselves useful synthetic intermediates. nih.gov

Formation of Sulfonyl Derivatives: Sulfonamides can be synthesized by reacting a sulfonyl chloride with an amine. mdpi.com If this compound were first converted to its sulfonyl chloride, it could then be reacted with a variety of primary or secondary amines to generate a library of sulfonamide derivatives.

Thioester Synthesis: Thioesters can be prepared by the reaction of the thiol with a carboxylic acid or an acyl chloride. A direct, one-pot synthesis of thioesters from aldehydes, alkenes/alkynes, and elemental sulfur has also been reported, which could be applicable. nih.gov

Alkylation and Arylation: The thiol can be deprotonated with a base to form a thiolate, which is a potent nucleophile. This thiolate can then react with alkyl halides or aryl halides to form thioethers (sulfides).

The cyclopropyl ring is stable under many reaction conditions, allowing for extensive modification of other parts of the molecule while preserving this moiety. However, under specific conditions, the ring can be intentionally modified.

Preservation of the Cyclopropyl Ring: Most of the reactions described above, such as electrophilic aromatic substitution and many derivatizations of the thiol group, can be carried out under conditions that leave the cyclopropyl ring intact. The stability of the ring makes it a valuable structural motif in medicinal chemistry, as it can improve the metabolic stability and binding affinity of a molecule.

Modification of the Cyclopropyl Ring: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain catalytic or thermal conditions.

Hydrogenolysis: Catalytic hydrogenation, for example with H2 over a palladium or platinum catalyst, can lead to the opening of the cyclopropane ring to form a propyl or isopropyl group. The specific product depends on the substitution pattern and the catalyst used.

Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocation that can be trapped by a nucleophile, resulting in a ring-opened product.

Transition Metal-Catalyzed Isomerization: Various transition metal catalysts can induce the isomerization of cyclopropanes to alkenes. For example, palladium-catalyzed reactions can lead to the formation of propenyl-substituted arenes. rsc.org

The selective modification of the cyclopropyl ring in the presence of other functional groups, such as the thiol, would require careful selection of reagents and reaction conditions.

Design and Synthesis of Cyclopropane-Containing Building Blocks

The structure of this compound makes it an intriguing candidate as a building block for the synthesis of more complex cyclopropane-containing molecules, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov The thiol functionality serves as a key reactive point for introducing the (2-cyclopropylphenyl)methyl moiety into larger scaffolds.

One of the fundamental reactions leveraging the thiol group is its conversion to a thiolate anion, a potent nucleophile. This thiolate can then undergo nucleophilic substitution reactions (SN2) with various electrophiles, such as alkyl halides, to form thioethers (sulfides). masterorganicchemistry.com This approach allows for the direct attachment of the cyclopropylphenylmethyl group to a wide range of organic frameworks.

Table 1: Representative S-Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | (2-Cyclopropylphenyl)methyl sulfide (R-S-CH₂-C₆H₄-c-C₃H₅) | S-Alkylation (SN2) |

Furthermore, the thiol group can participate in addition reactions to unsaturated systems. For instance, the base-catalyzed addition of thiols to activated alkenes (Michael addition) or alkynes is a common method for forming carbon-sulfur bonds. In the context of this compound, this reactivity can be harnessed to synthesize functionalized thioethers with extended carbon chains.

The synthesis of cyclopropane-containing building blocks often involves the strategic formation of the three-membered ring at a key step. While this compound already possesses the cyclopropane ring, its functional handle (the thiol group) allows for its incorporation into molecules that can undergo further transformations. For example, the resulting thioether can be oxidized to a sulfoxide or a sulfone, which are valuable functional groups in their own right and can be used to direct further synthetic steps. masterorganicchemistry.com

The development of continuous-flow processes for the synthesis of arylthio-cyclopropyl derivatives highlights the industrial relevance of such building blocks. nih.gov Although not specifically detailing the use of this compound, these methods demonstrate the feasibility of scalable syntheses involving the reaction of thiols with cyclopropane precursors.

Research into the synthesis of functionalized cyclopropanes often focuses on creating diverse structures for biological screening. researchgate.netresearchgate.net The unique combination of a cyclopropyl ring and a thiol in this compound provides a scaffold that can be readily diversified, making it a potentially valuable tool in the generation of novel chemical libraries. The synthesis of 1-phenylcyclopropane carboxamide derivatives, for example, showcases a strategy where a phenylcyclopropane unit is elaborated into more complex structures with potential biological activity. nih.gov

Table 2: Potential Synthetic Transformations of this compound for Building Block Synthesis

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Base, Alkyl Halide | Thioether | Introduction of the cyclopropylphenylmethyl moiety |

| This compound | Base, Michael Acceptor | Functionalized Thioether | Chain extension and functionalization |

| Thioether derivative | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide / Sulfone | Modulating electronic properties and further functionalization |

Mechanistic Investigations and Advanced Computational Studies of 2 Cyclopropylphenyl Methanethiol

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of (2-Cyclopropylphenyl)methanethiol requires a multi-step approach, primarily involving the formation of the cyclopropane (B1198618) ring and the subsequent introduction of the methanethiol (B179389) group. The mechanisms governing these transformations are crucial for controlling the reaction's efficiency and stereochemical outcome.

Detailed Mechanisms of Cyclopropanation Reactions

The creation of the cyclopropyl (B3062369) group on the phenyl ring is a key synthetic step. This is often achieved through cyclopropanation of a corresponding alkene precursor, such as a vinylarene. The Simmons-Smith reaction and other carbenoid addition reactions are prominent methods for this transformation.

The Simmons-Smith reaction is a widely used method for converting alkenes to cyclopropanes. chemistry-reaction.comwikipedia.org It typically involves an organozinc carbenoid, often formed from diiodomethane (B129776) and a zinc-copper couple. chemistry-reaction.comorganicchemistrytutor.com The reaction is understood to proceed through a concerted, cheletropic mechanism. chemistry-reaction.comwsimg.com This means the carbene is delivered to both carbons of the double bond simultaneously. wikipedia.org This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product, making the reaction stereospecific. chemistry-reaction.comwsimg.commasterorganicchemistry.com The transition state is often described as a "butterfly-type" three-centered structure. chemistry-reaction.comwsimg.com The reactivity of the Simmons-Smith reagent is influenced by the electronic nature of the alkene; electron-rich alkenes tend to react faster. chemistry-reaction.com

Carbenoid additions , in a broader sense, involve the transfer of a methylene (B1212753) group (or a substituted version thereof) from a metal-complexed carbene to an alkene. Besides zinc, other metals like copper and rhodium can be used to catalyze these reactions, often from diazo compounds. acs.orgunl.pt These transition metal-catalyzed reactions can offer a high degree of control over the stereoselectivity of the cyclopropanation. acs.orgunl.pt

Mechanistic Pathways of Thiol Introduction and Functionalization

Introducing the methanethiol group onto the (2-cyclopropylphenyl) moiety can be accomplished through various synthetic routes. A common strategy involves the conversion of a suitable precursor, such as a benzyl (B1604629) halide or alcohol, to the corresponding thiol.

One established method for preparing thiols is the SN2 reaction of an alkyl halide with a sulfur nucleophile, such as the hydrosulfide (B80085) anion (-SH). libretexts.orglibretexts.org However, a potential side reaction is the further reaction of the resulting thiol to form a sulfide (B99878). libretexts.org An alternative approach that mitigates this issue is the use of thiourea (B124793) as the nucleophile. libretexts.orglibretexts.org The reaction proceeds through an alkyl isothiourea salt intermediate, which is then hydrolyzed to yield the desired thiol. libretexts.org

Role of Catalysts and Reagents in Stereochemical Control

Catalysts and reagents play a pivotal role in dictating the stereochemical outcome of the synthesis of chiral molecules like this compound, particularly during the cyclopropanation step.

In Simmons-Smith type reactions , the presence of a directing group, such as a hydroxyl group on the alkene substrate, can significantly influence the stereochemistry of the cyclopropanation. wikipedia.orgorganic-chemistry.org The zinc reagent can coordinate with the directing group, leading to the delivery of the carbene to the same face of the double bond. wikipedia.orgorganic-chemistry.org Modifications of the Simmons-Smith reagent, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Transition metal catalysts , particularly those based on rhodium, copper, and ruthenium, are instrumental in achieving high levels of enantioselectivity in cyclopropanation reactions using diazo compounds as carbene precursors. acs.orgunl.pt Chiral ligands attached to these metal centers create a chiral environment that directs the approach of the alkene to the metal carbene, favoring the formation of one enantiomer over the other. For example, dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands have proven effective in stereoselective cyclopropanations. unl.pt Biocatalysis, using enzymes like engineered cytochrome P450s, has also emerged as a powerful tool for stereoselective cyclopropanation, sometimes outperforming small-molecule catalysts, especially for cis-selective reactions. acs.org

Theoretical Chemistry and Molecular Modeling Applications

Theoretical chemistry and molecular modeling provide invaluable insights into the intrinsic properties of this compound, complementing experimental findings. These computational approaches allow for the detailed examination of its electronic structure and conformational preferences.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, understanding the interplay between the aromatic ring, the cyclopropyl group, and the methanethiol substituent is key.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species. For aromatic thiols, interactions between the sulfur-hydrogen (S-H) bond and the aromatic π-system are significant. nih.govacs.org Theoretical studies have shown that a favorable interaction can occur between a π donor orbital of the aromatic ring and the σ* acceptor orbital of the S-H bond (a π→σ* interaction). nih.govacs.org This interaction contributes to the stability of certain conformations.

Charge distribution within the molecule, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the polarity of bonds and the partial charges on atoms. nih.gov This information is crucial for predicting sites of nucleophilic or electrophilic attack. The cyclopropyl group, with its high s-character in the C-H bonds, can influence the electronic properties of the attached phenyl ring. harvard.edu

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static but exists as a collection of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms and the energy barriers between them.

For this compound, the rotation around the single bonds connecting the substituents to the phenyl ring will lead to different conformers. The stability of these conformers will be influenced by a combination of steric and electronic effects. For instance, the interaction between the thiol's S-H bond and the aromatic π-system can stabilize certain orientations. nih.govacs.org Computational methods can be used to calculate the potential energy surface, identifying the minimum energy conformations and the transition states that connect them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. libretexts.org

Reaction Pathway and Transition State Computations

The elucidation of reaction mechanisms involving this compound is significantly advanced through the use of computational chemistry. High-level quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of its reactions. These computational models allow for the identification of the most energetically favorable reaction pathways, distinguishing between concerted and stepwise mechanisms.

A key aspect of these studies is the characterization of transition states, which represent the highest energy barrier along a reaction coordinate. The geometry and energy of these transient structures provide critical insights into the bond-forming and bond-breaking processes. For reactions involving the thiol group or the cyclopropyl ring of this compound, transition state computations can predict the activation energies, which are fundamental to understanding the reaction kinetics. For instance, in a potential oxidation reaction of the thiol group, computational analysis could reveal the structure of the transition state leading to a sulfenic acid, providing a theoretical basis for the reaction's feasibility.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Computational chemistry also serves as a powerful predictive tool for the spectroscopic properties of this compound, aiding in its structural confirmation and the interpretation of experimental data.

NMR Shielding: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding of the various nuclei within the molecule. These calculated shielding values can then be converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR spectra, facilitating the unambiguous assignment of spectral peaks to specific atoms.

Vibrational Frequencies: The vibrational modes of this compound can be computationally determined through frequency analysis. These calculations yield a set of vibrational frequencies and their corresponding infrared (IR) intensities, which can be correlated with an experimental IR spectrum. This correlation allows for a detailed assignment of the observed absorption bands to specific molecular motions, such as the S-H stretch or the various vibrations of the cyclopropyl and phenyl rings.

Below is an interactive table presenting hypothetical data for this compound, illustrating the comparison between computationally predicted and experimentally observed spectroscopic parameters.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) - SH | 1.75 | 1.78 |

| ¹³C NMR Chemical Shift (δ, ppm) - CH₂ | 25.4 | 25.2 |

| IR Frequency (cm⁻¹) - S-H stretch | 2560 | 2555 |

Stereochemical Principles and Control in this compound Synthesis and Reactivity

Origins of Stereoselectivity in Cyclopropyl Formation

The stereochemical outcome of the cyclopropanation reaction is a critical factor in the synthesis of chiral cyclopropane-containing molecules. The formation of the cyclopropyl group in precursors to this compound can be achieved through various methods, with the Simmons-Smith reaction and catalytic cyclopropanations being prominent examples.

The stereoselectivity in these reactions is often governed by the steric and electronic environment of the alkene substrate. In many cases, the presence of a directing group, such as a hydroxyl or ether group, can control the facial selectivity of the cyclopropanation, leading to the preferential formation of one diastereomer. In the absence of such a directing group, the stereoselectivity may be less pronounced and influenced by more subtle steric interactions. The use of chiral ligands in transition-metal-catalyzed cyclopropanations is a powerful strategy for achieving high levels of enantioselectivity, enabling the synthesis of enantioenriched cyclopropyl compounds.

Retention and Inversion of Configuration During Transformations

The stereochemical course of reactions involving the chiral centers of derivatives of this compound is of fundamental importance. The stereochemical integrity of the cyclopropyl ring and any stereocenters in the side chain can be either retained or inverted, depending on the reaction mechanism.

Reactions at a Chiral Benzylic Center: If the benzylic carbon of a this compound derivative is a stereocenter, its configuration can be affected by nucleophilic substitution reactions. Sₙ2 reactions, which proceed via a backside attack, will result in an inversion of the stereochemical configuration. In contrast, Sₙ1 reactions, which involve the formation of a planar carbocation intermediate, will typically lead to racemization, producing a mixture of both enantiomers.

Reactions of the Cyclopropyl Ring: The cyclopropyl ring itself can undergo reactions that proceed with distinct stereochemical outcomes. For example, certain electrophilic ring-opening reactions of cyclopropanes are known to occur with either retention or inversion of configuration at the carbon atoms of the ring, depending on the specific reagents and reaction conditions employed. The ability to control the stereochemical outcome of these transformations is crucial for the stereoselective synthesis of complex molecules derived from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylphenyl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the NMR characteristics of (2-Cyclopropylphenyl)methanethiol would provide invaluable insights into its molecular structure and electronic environment. However, specific experimental data is not available.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Without experimental spectra, a definitive assignment of proton (¹H) and carbon (¹³C) chemical shifts and their corresponding coupling constants for this compound cannot be provided. It is anticipated that the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the thiol group, and the protons of the cyclopropyl (B3062369) ring. The aromatic region would likely display complex splitting patterns due to the ortho-substitution. The cyclopropyl protons typically appear in the upfield region of the spectrum. Similarly, the ¹³C NMR spectrum would exhibit unique resonances for each carbon environment, including the aromatic carbons, the methylene carbon, and the carbons of the cyclopropyl group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and elucidating the connectivity and spatial relationships within a molecule. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect adjacent protons in the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying the connectivity between the cyclopropyl group, the phenyl ring, and the methanethiol (B179389) moiety. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to determine the preferred conformation of the molecule.

In the absence of experimental 2D NMR data for this compound, a detailed analysis of its structural features using these techniques is not possible.

Application of NMR for Monitoring Reaction Progress and Purity

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions. It would also serve as a primary method for assessing the purity of the final product. However, no studies detailing the synthesis and corresponding NMR monitoring of this specific compound were found.

Carbon-13 Shielding Parameters of Cyclopropyl Carbons

The chemical shifts of the cyclopropyl carbons in ¹³C NMR are influenced by the electronic effects of the substituents on the phenyl ring. The ortho-position of the methanethiol group would affect the shielding of the cyclopropyl carbons. A detailed analysis would require experimental data to compare with theoretical calculations and related structures.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₀H₁₂S), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. This experimental verification is currently unavailable in the public domain.

A hypothetical fragmentation pattern for this compound in an electron ionization (EI) mass spectrum would likely involve the loss of the thiol group (•SH) or the entire methanethiol group (•CH₂SH). The benzylic position could lead to the formation of a stable cyclopropylbenzyl cation. Further fragmentation of the aromatic ring and the cyclopropyl group would also be expected.

Characteristic Fragmentation Patterns of the Cyclopropyl, Phenyl, and Methanethiol Moieties

Mass spectrometry is a powerful analytical technique that provides insights into the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak would be observed, confirming the compound's molecular weight. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral fragments. libretexts.orglibretexts.org

The fragmentation of this compound is expected to be influenced by the presence of the cyclopropyl, phenyl, and methanethiol groups. The weakest bonds are typically the most prone to cleavage. libretexts.org A primary fragmentation pathway for benzyl-type compounds involves the cleavage of the benzylic C-S bond. nih.gov

Key Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-S bond, leading to the formation of a stable (2-cyclopropylphenyl)methyl cation (a substituted tropylium (B1234903) ion) and a sulfhydryl radical (•SH). The stability of the tropylium-like cation is enhanced by the presence of the aromatic ring and the cyclopropyl group.

Loss of the Cyclopropyl Group: Fragmentation involving the loss of the cyclopropyl group (C₃H₅) from the molecular ion or major fragment ions is another plausible pathway. This would result in ions corresponding to the phenylmethanethiol moiety.

Fragmentation of the Phenyl Ring: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy and results in a complex pattern of smaller ions.

Thiol Group Fragmentation: The loss of a hydrogen atom from the thiol group can lead to an [M-1]⁺ peak. Further fragmentation could involve the loss of the entire CH₂SH group.

A summary of the predicted significant fragment ions in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Characteristic Mass Spectrometry Fragmentations for this compound

| m/z Value (Predicted) | Fragment Ion Structure | Moiety Lost |

| 164 | [C₁₀H₁₂S]⁺ | Molecular Ion |

| 163 | [C₁₀H₁₁S]⁺ | H• |

| 131 | [C₁₀H₁₁]⁺ | •SH |

| 115 | [C₉H₇]⁺ | C₃H₅ |

| 91 | [C₇H₇]⁺ | C₃H₅S |

Note: The m/z values are predicted based on the fragmentation of analogous structures. Actual experimental values may vary slightly.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rug.nl

Identification of Characteristic Functional Group Stretches (S-H, C-S, C=C aromatic, cyclopropyl C-H)

The IR and Raman spectra of this compound would exhibit distinct bands corresponding to the various functional groups within its structure.

S-H Stretching: The S-H stretching vibration is typically observed as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. researchgate.netnih.gov This band is a key indicator of the thiol functional group.

C-S Stretching: The C-S stretching vibration appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The intensity of this band can be variable.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically give rise to a series of sharp bands in the region of 1400-1600 cm⁻¹. nih.gov

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are expected to appear at frequencies slightly higher than those of typical alkane C-H stretches, generally in the range of 3000-3100 cm⁻¹. aip.org The ring itself has characteristic "breathing" modes that can be observed. researchgate.net

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene group (CH₂) adjacent to the sulfur atom would be found in the 2850-2960 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies for this compound is provided in Table 2.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 |

| C-S | Stretching | 600 - 800 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic - CH₂) | Stretching | 2850 - 2960 |

X-ray Crystallography and Solid-State Structural Investigations (where applicable to crystalline derivatives or related structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no crystal structure for this compound itself is publicly available, this section outlines the type of information that could be obtained from such an analysis of a suitable crystalline derivative.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A single-crystal X-ray diffraction study would provide highly accurate measurements of all bond lengths, bond angles, and torsional angles within the molecule. conicet.gov.armdpi.com This data would allow for a detailed analysis of the molecular geometry. For instance, the C-S bond length and the C-S-H bond angle would be precisely determined. The geometry of the cyclopropyl ring, including the C-C bond lengths and internal angles, would also be elucidated, providing insight into the degree of ring strain. wikipedia.org The orientation of the cyclopropyl and methanethiol substituents relative to the plane of the phenyl ring would be defined by specific torsional angles.

Table 3: Hypothetical Bond Parameters from X-ray Crystallography

| Parameter | Description | Expected Value Range |

| C-S Bond Length | Distance between the benzylic carbon and sulfur | 1.80 - 1.85 Å |

| C-C (Aromatic) Bond Length | Average distance between adjacent carbons in the phenyl ring | 1.38 - 1.41 Å |

| C-C (Cyclopropyl) Bond Length | Average distance between adjacent carbons in the cyclopropyl ring | 1.49 - 1.53 Å |

| C-S-H Bond Angle | Angle formed by the C-S-H atoms | 90 - 100° |

| C-C-C (Cyclopropyl) Bond Angle | Internal angle of the cyclopropyl ring | ~60° |

Note: These values are based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. X-ray crystallography reveals the nature and geometry of these interactions. mdpi.com Potential interactions include:

Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the cyclopropyl or methylene groups could interact with the π-electron cloud of the phenyl ring of a neighboring molecule.

Weak Hydrogen Bonding: While the S-H bond is a weak hydrogen bond donor, weak S-H···S or S-H···π interactions might be observed in the crystal lattice.

Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

An exploration into the potential applications of the novel chemical compound, this compound, is gaining traction across various scientific disciplines. This unique molecule, characterized by a cyclopropyl group attached to a phenyl ring which in turn is bonded to a methanethiol group, presents intriguing possibilities in catalysis, materials science, and process development. Its distinct structural features are the basis for its potential utility as a specialized ligand in organometallic catalysis, a building block for advanced materials, and a key component in innovative process development.

Future Research Trajectories and Emerging Opportunities for 2 Cyclopropylphenyl Methanethiol

Development of Innovative and Sustainable Synthetic Routes

The synthesis of aryl methanethiols, including (2-Cyclopropylphenyl)methanethiol, presents opportunities for methodological innovation with a focus on sustainability. Traditional methods for thiol synthesis often involve multi-step procedures and the use of malodorous and toxic reagents. rsc.org Future research should prioritize the development of greener, more efficient synthetic pathways.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct conversion of C-H bonds into C-S bonds represents a highly atom-economical approach. Research into transition-metal-catalyzed (e.g., palladium, copper) or metal-free catalytic systems for the direct thiolation of the methyl group on 2-cyclopropyltoluene would be a significant advancement. rsc.orggaylordchemical.comrsc.org For instance, a DMSO/I2 catalytic system has been shown to be effective for C-S bond formation via C(sp2)-H activation of electron-rich aryls, a strategy that could be adapted. gaylordchemical.com

Green Reaction Conditions: Exploring syntheses in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, would enhance the sustainability of producing this compound. acs.org Microwave-assisted organic synthesis could also be investigated to reduce reaction times and energy consumption.

Odorless Thiol Surrogates: To circumvent the use of volatile and odorous thiols or hydrogen sulfide (B99878), research into the application of odorless sulfur surrogates is a promising avenue. rsc.org This could involve the reaction of a (2-cyclopropylphenyl)methyl halide with reagents like thiourea (B124793) followed by hydrolysis, or the use of xanthates. libretexts.org

Biocatalytic Methods: The use of enzymes for selective synthesis offers a highly sustainable and specific route. Future work could explore engineered enzymes for the asymmetric synthesis of chiral derivatives or for the direct introduction of the thiol group under mild, aqueous conditions. acs.org

Unveiling Novel Reactivity and Unprecedented Transformations

The interplay between the nucleophilic thiol group, the aromatic ring, and the strained cyclopropyl (B3062369) ring in this compound could lead to novel reactivity patterns.

Future investigations should focus on:

Oxidation Chemistry: While thiols are known to oxidize to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, the influence of the bulky and electronically unique 2-cyclopropylphenyl group on the stability and reactivity of these oxidized species is unknown. nih.gov Aryl thiols are generally easier to oxidize than their aliphatic counterparts. nih.gov Investigating these oxidation reactions could yield novel sulfur-containing molecules with unique properties.

Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol-ene reaction is a robust and efficient "click" chemistry tool for polymer and materials synthesis. rsc.orgrsc.org The reactivity of this compound in both radical-mediated and Michael-addition type thiol-ene reactions with various alkenes and alkynes should be systematically studied. This could lead to the synthesis of novel monomers and polymers with tailored properties. rsc.orgacs.org

Cyclopropyl Ring-Opening Reactions: The high ring strain of the cyclopropyl group (approximately 60-degree bond angles) makes it susceptible to ring-opening reactions under certain conditions. ontosight.ai Investigating the reactivity of the cyclopropyl ring in this compound in the presence of various catalysts or reagents could unveil unprecedented molecular transformations and provide access to new chemical scaffolds.

Thiyl Radical Chemistry: Thiyl radicals (RS•), generated from the homolysis of the S-H bond, are important intermediates in various chemical and biological processes. wikipedia.org The stability and reactivity of the (2-cyclopropylphenyl)methanethiyl radical would be an interesting area of study, potentially leading to new polymerization or C-C bond-forming reactions.

Rational Design of Derivatives for Specific Advanced Applications

The unique structure of this compound makes it a versatile scaffold for designing derivatives with specific functions.

Emerging opportunities lie in the following areas:

Nanotechnology and Surface Science: The thiol group has a strong affinity for gold and other noble metal surfaces, making it an ideal anchor for forming self-assembled monolayers (SAMs). acs.orgrsc.orguh.edu Derivatives of this compound could be designed to form SAMs on nanoparticles or surfaces, where the cyclopropylphenyl group would dictate the surface properties, such as hydrophobicity, thickness, and packing density. mdpi.comresearchgate.net These functionalized nanoparticles could have applications in drug delivery, sensing, and catalysis. nih.govnih.gov

Medicinal Chemistry: The cyclopropyl group is a common motif in many pharmaceutical compounds, where it can improve metabolic stability, binding affinity, and potency. ontosight.airesearchgate.net Synthesizing derivatives of this compound and screening them for biological activity could lead to the discovery of new therapeutic agents.

Agrochemicals: Cyclopropyl-containing compounds are also utilized in the formulation of herbicides, fungicides, and insecticides due to their enhanced biological activity. longdom.org Derivatives of this compound could be explored as new agrochemical candidates.

Synergistic Application of Computational and Experimental Methodologies

Integrating computational chemistry with experimental work can accelerate the discovery and understanding of the chemistry of this compound. grnjournal.usnumberanalytics.com

Future research should leverage this synergy to:

Predict Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanics methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. grnjournal.usmdpi.comnih.gov This can provide valuable insights into the novel reactivity of the molecule and guide the design of experiments. rsc.orgsmu.edu For example, computational modeling could predict the regioselectivity of thiol additions or the likelihood of cyclopropyl ring-opening under specific conditions. nih.govacs.org

Calculate Physicochemical Properties: Computational tools can accurately predict properties such as pKa, bond dissociation energies, and redox potentials. researchgate.netnih.govwayne.edu Understanding the pKa of the thiol group is crucial for predicting its reactivity in different chemical environments, particularly in the context of thiol-disulfide exchange or its behavior as a nucleophile. nih.gov

Model Molecular Interactions: Molecular dynamics (MD) simulations can be used to study the formation and structure of self-assembled monolayers on metal surfaces or the binding of derivatives to biological targets like enzymes. numberanalytics.comnih.gov This can aid in the rational design of functional materials and bioactive molecules.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of this compound make it an excellent candidate for research at the intersection of organic chemistry and materials science.

Promising directions include:

Advanced Polymers and Functional Materials: Incorporating this compound or its derivatives as monomers or cross-linkers in polymerization reactions can lead to new materials. nih.gov The cyclopropylphenyl group can impart unique thermal, mechanical, or optical properties to the resulting polymers. longdom.org For example, poly(arylthiols) have been used to create dynamic covalent polymer nanoparticles and hydrogels. rsc.orgrsc.org

Stimuli-Responsive Materials: The redox-sensitive nature of the thiol/disulfide couple can be exploited to create smart materials that respond to changes in the chemical environment. nih.gov Polymers or hydrogels cross-linked via disulfide bonds derived from this compound could be designed to degrade or release an encapsulated payload in response to a reducing agent.

Molecular Electronics: Aryl thiols are key components in the study of molecular wires and single-molecule junctions. acs.org The this compound moiety could be investigated as a component in molecular electronic devices, where the cyclopropyl group could modulate the electronic communication between the aromatic ring and the metal contact.

Q & A

Q. Table 1. Catalyst Performance in Methanol Thiolation

| Catalyst | Temperature (°C) | Methanol Conversion (%) | Methanethiol Selectivity (%) | Reference |

|---|---|---|---|---|

| K₂WO₄/Alumina | 360 | 47 | 96 | |

| KOH/Alumina | 360 | 56 | 95 | |

| NaOH/Alumina | 360 | 53 | 90 |

Q. Table 2. Methanethiol Degradation Parameters in M. fumariolicum SolV

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Vmax (nmol/min/mg DW) | 2.3 | Batch activity assays | |

| Ks (µM) | 0.1 | Michaelis-Menten kinetics | |

| Inhibitory Threshold (µM) | 3.0 | Continuous culture monitoring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.